2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety substituted with a methylpyrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Moiety: The benzoxazole intermediate is then reacted with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Substitution with Methylpyrazine: The final step involves the introduction of the methylpyrazine group to the piperazine nitrogen. This can be done through nucleophilic substitution reactions using appropriate pyrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any nitro or carbonyl groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is studied as a potential ligand for various receptors, including adrenergic and serotonin receptors, which are targets for treating neurological and psychiatric disorders.
Biological Studies: The compound’s interactions with enzymes and proteins are explored to understand its potential as an inhibitor or activator in biochemical pathways.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its binding to specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine moiety and are studied for their affinity to adrenergic receptors.
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: This compound also features a piperazine ring and is investigated for its potential as an acetylcholinesterase inhibitor.
Uniqueness
2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its combination of a benzoxazole ring with a methylpyrazine-substituted piperazine moiety allows for unique interactions with biological targets, potentially leading to novel therapeutic applications .
Properties
IUPAC Name |
2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-10-17-11-15(18-12)20-6-8-21(9-7-20)16-19-13-4-2-3-5-14(13)22-16/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIGTJULGVYODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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